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Compound of Interest

Compound Name:
Tert-butyl methyl(4-

oxocyclohexyl)carbamate

Cat. No.: B153516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-
butyl methyl(4-oxocyclohexyl)carbamate (C12H21NO3). Due to a lack of experimentally

acquired spectra in publicly available literature, this document focuses on predicted data and

analysis based on analogous structures. It is intended to serve as a valuable resource for

researchers in compound identification, characterization, and quality control.

Predicted Mass Spectrometry Data
While experimental data is scarce, predicted mass spectrometry data offers valuable insights

into the molecule's mass and fragmentation patterns. The following table summarizes the

predicted collision cross-section (CCS) values for various adducts of Tert-butyl methyl(4-
oxocyclohexyl)carbamate.[1]
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Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 228.15943 152.1

[M+Na]⁺ 250.14137 156.3

[M-H]⁻ 226.14487 156.4

[M+NH₄]⁺ 245.18597 170.7

[M+K]⁺ 266.11531 157.1

[M+H-H₂O]⁺ 210.14941 146.4

[M+HCOO]⁻ 272.15035 171.5

[M+CH₃COO]⁻ 286.16600 194.5

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy
Experimental NMR data for Tert-butyl methyl(4-oxocyclohexyl)carbamate is not readily

available. However, the expected chemical shifts and multiplicities can be predicted based on

the analysis of its structural components and comparison with similar molecules.

Predicted ¹H NMR Data
Protons

Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Integration

tert-butyl (CH₃)₃ 1.4 - 1.6 Singlet 9H

N-CH₃ 2.8 - 3.0 Singlet 3H

Cyclohexyl CH₂

(adjacent to C=O)
2.2 - 2.5 Multiplet 4H

Cyclohexyl CH₂

(adjacent to N)
1.6 - 1.9 Multiplet 4H

Cyclohexyl CH 4.0 - 4.3 Multiplet 1H
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Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)

C=O (carbamate) 154 - 156

C=O (ketone) 208 - 212

C(CH₃)₃ 80 - 82

C(CH₃)₃ 28 - 29

N-CH₃ 30 - 33

Cyclohexyl CH 50 - 55

Cyclohexyl CH₂ 35 - 45

Predicted Infrared (IR) Spectroscopy
The IR spectrum of Tert-butyl methyl(4-oxocyclohexyl)carbamate is expected to exhibit

characteristic absorption bands corresponding to its functional groups.

Functional Group Vibrational Mode
Expected Frequency
Range (cm⁻¹)

C=O (carbamate) Stretch 1680 - 1700

C=O (ketone) Stretch 1705 - 1725

C-N Stretch 1180 - 1250

C-O Stretch 1000 - 1100

C-H (sp³) Stretch 2850 - 3000

Experimental Protocols
The following are detailed methodologies for the key experiments typically used to acquire the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b153516?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or

higher) is used for analysis.

Sample Preparation:

Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

A small amount of an internal standard, such as tetramethylsilane (TMS), is added for

referencing the chemical shifts to 0 ppm.

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Spectra are typically acquired with a 90° pulse angle, a relaxation delay of 1-5

seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-

noise ratio.

¹³C NMR: Proton-decoupled spectra are acquired with a larger number of scans (e.g., 1024

or more) due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5

seconds is commonly used.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and

baseline corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer (e.g., Shimadzu FTIR

Affinity-1) equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.

Sample Preparation:

A small amount of the solid sample is placed directly onto the ATR crystal.

A pressure arm is used to ensure good contact between the sample and the crystal.

Data Acquisition:
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A background spectrum of the clean, empty ATR crystal is recorded to account for

atmospheric CO₂ and H₂O.

The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a

resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum against the

background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Liquid

Chromatography (LC-MS) or Gas Chromatography (GC-MS), is used. Electrospray ionization

(ESI) is a common ionization technique for this type of molecule.

Sample Preparation:

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

The solution is then introduced into the mass spectrometer, either via direct infusion or

through the LC or GC system.

Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode to

detect the desired adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). Data is collected over a specific

mass-to-charge (m/z) range.

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of

the compound and to study its fragmentation patterns, which can provide further structural

information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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